Cas no 1261561-63-0 (3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid)

3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid is a fluorinated biphenyl derivative characterized by its unique substitution pattern, featuring both difluoro and trifluoromethoxy functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable for modulating the physicochemical properties of target compounds. Its carboxylic acid moiety allows for further functionalization, enabling conjugation or derivatization in drug discovery. The compound's structural rigidity and electronic effects also contribute to its utility in designing enzyme inhibitors or receptor ligands.
3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid structure
1261561-63-0 structure
Product Name:3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
CAS No:1261561-63-0
MF:C14H7F5O3
MW:318.195601701736
CID:4992212
Update Time:2025-06-09

3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
    • 3,5-Difluoro-4'-(trifluoromethoxy)biphenyl-4-carboxylic acid
    • Inchi: 1S/C14H7F5O3/c15-10-5-8(6-11(16)12(10)13(20)21)7-1-3-9(4-2-7)22-14(17,18)19/h1-6H,(H,20,21)
    • InChI Key: NKBLLDQAFSGOPY-UHFFFAOYSA-N
    • SMILES: FC1C(C(=O)O)=C(C=C(C=1)C1C=CC(=CC=1)OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 380
  • XLogP3: 4.5
  • Topological Polar Surface Area: 46.5

3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011009692-250mg
3,5-Difluoro-4'-(trifluoromethoxy)biphenyl-4-carboxylic acid
1261561-63-0 97%
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$499.20 2023-09-03
Alichem
A011009692-500mg
3,5-Difluoro-4'-(trifluoromethoxy)biphenyl-4-carboxylic acid
1261561-63-0 97%
500mg
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Alichem
A011009692-1g
3,5-Difluoro-4'-(trifluoromethoxy)biphenyl-4-carboxylic acid
1261561-63-0 97%
1g
$1490.00 2023-09-03

Additional information on 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid

3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic Acid (CAS No. 1261561-63-0)

3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid, commonly referred to by its CAS number CAS No. 1261561-63-0, is a highly fluorinated aromatic compound with significant potential in the fields of pharmaceuticals and materials science. This compound belongs to the class of fluorinated biphenyl derivatives, which have garnered considerable attention due to their unique electronic properties and bioavailability. The molecule consists of a biphenyl system with fluorine atoms at the 3 and 5 positions on one ring and a trifluoromethoxy group at the 4' position on the other ring, along with a carboxylic acid group at the 4 position. These substituents contribute to its high lipophilicity and stability, making it an attractive candidate for various applications.

The synthesis of 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid typically involves a multi-step process that includes coupling reactions and fluorination steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the construction of the biphenyl core. Additionally, the introduction of fluorine atoms has been optimized using electrophilic fluorination techniques, which minimize side reactions and improve yields.

In terms of pharmacological activity, 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid has shown promising results in preclinical studies targeting various diseases. Its fluorinated structure enhances its ability to penetrate cellular membranes, making it a potential candidate for drug delivery systems. Recent research has focused on its anti-inflammatory properties, particularly in models of chronic inflammation. Studies conducted in 2023 demonstrated that this compound exhibits potent inhibitory activity against pro-inflammatory cytokines without significant cytotoxicity to healthy cells.

Beyond pharmacology, this compound has also found applications in materials science due to its thermal stability and electronic properties. It has been explored as a component in organic light-emitting diodes (OLEDs) and as a precursor for advanced polymers. The presence of electron-withdrawing groups such as the trifluoromethoxy and carboxylic acid moieties enhances its ability to act as an electron transport material in OLEDs, contributing to higher efficiency and longer device lifetimes.

The environmental impact of 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid is another area of active research. Given its high fluorine content, concerns have been raised about its persistence in the environment and potential bioaccumulation. However, recent studies indicate that under certain conditions, this compound undergoes rapid biodegradation when exposed to microbial communities in soil environments. This suggests that proper waste management practices can mitigate its environmental footprint.

In conclusion, 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261561-63-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides opportunities for innovation in drug development and materials science while ongoing research continues to address its environmental implications. As advancements in synthetic methodologies and biological testing continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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